An In-depth Technical Guide to the Core of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate: Exact Mass and Molecular Weight Determination
An In-depth Technical Guide to the Core of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate: Exact Mass and Molecular Weight Determination
This technical guide provides a comprehensive framework for the determination of the exact mass and molecular weight of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate, a compound of interest for researchers and professionals in drug development. This document delves into the foundational principles differentiating molecular weight from exact mass, provides detailed theoretical calculations, and outlines a robust experimental workflow for empirical verification using High-Resolution Mass Spectrometry (HRMS).
Introduction: The Criticality of Accurate Mass Determination
In the landscape of pharmaceutical research and development, the unambiguous characterization of a molecule is paramount. The identity and purity of a novel chemical entity are foundational to its entire lifecycle, from initial synthesis to preclinical and clinical evaluation. Two key parameters in this characterization are molecular weight and exact mass. While often used interchangeably in broader chemical discourse, they are distinct concepts with specific implications for analytical chemistry.
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Molecular Weight (or Molar Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which themselves are averages based on the isotopic abundances on Earth.[1][2] This value is crucial for stoichiometric calculations in bulk chemical synthesis.
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Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[3] This monoisotopic mass is what is measured by high-resolution mass spectrometry. Its precise determination is a powerful tool for confirming the elemental composition of a molecule, a critical step in structure elucidation and identity confirmation.
This guide will focus on Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. As this specific compound is not widely documented, we will first deduce its molecular formula and then proceed with a detailed analysis.
Deduced Molecular Structure and Formula:
The name Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate implies the following structure:
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A benzoate ring with a methyl ester.
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A bromine atom at position 4 of the ring.
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A [(2-methoxy-2-oxoethoxy)methyl] group at position 2.
Based on this, the deduced molecular formula is C12H13BrO5 .
Theoretical Mass Determination
The first step in our analysis is the theoretical calculation of both the molecular weight and the exact mass from the deduced molecular formula, C12H13BrO5.
Calculation of Molecular Weight
To calculate the molecular weight, we use the conventional atomic weights provided by IUPAC.[4][5]
| Element | Count | Conventional Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Total | Molecular Weight | 317.135 |
Calculation of Exact Mass
For the exact mass, we use the masses of the most abundant stable isotopes of each element.[3][6] Bromine is a notable case as it has two stable isotopes with high natural abundance (⁷⁹Br and ⁸¹Br), which will result in a characteristic isotopic pattern in the mass spectrum.[7][8] We will calculate the exact mass for the molecule containing the most abundant bromine isotope, ⁷⁹Br, and the one containing ⁸¹Br.
Monoisotopic Masses of Most Abundant Isotopes:
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¹²C = 12.0000000 Da (by definition)[3]
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¹H = 1.0078250 u[9]
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¹⁶O = 15.9949146 u[10]
-
⁷⁹Br = 78.9183376 u[11]
-
⁸¹Br = 80.9162906 u[12]
The calculations are summarized in the table below:
| Parameter | Calculation for C12H13⁷⁹BrO5 | Calculation for C12H13⁸¹BrO5 |
| Carbon (¹²C) | 12 * 12.0000000 | 12 * 12.0000000 |
| Hydrogen (¹H) | 13 * 1.0078250 | 13 * 1.0078250 |
| Oxygen (¹⁶O) | 5 * 15.9949146 | 5 * 15.9949146 |
| Bromine | 1 * 78.9183376 (⁷⁹Br) | 1 * 80.9162906 (⁸¹Br) |
| Exact Mass (Da) | 315.9949 | 317.9929 |
These calculations predict a monoisotopic peak for the molecule containing ⁷⁹Br at approximately m/z 315.9949 and another for the molecule with ⁸¹Br at m/z 317.9929, with nearly equal intensities.
Experimental Verification by High-Resolution Mass Spectrometry
The theoretical exact mass can be empirically verified using high-resolution mass spectrometry (HRMS), a cornerstone technique in modern analytical chemistry.[7] A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Electrospray Ionization (ESI) is an ideal platform for this analysis due to its high sensitivity, mass accuracy, and the "soft" nature of the ionization process.[13][14]
Principle of ESI-Q-TOF
The process involves introducing a dilute solution of the analyte into the mass spectrometer.
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Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets.[15] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[4][16] ESI is a soft ionization technique, meaning it typically results in minimal fragmentation, preserving the molecular ion for analysis.[1] For the target molecule, protonated molecules ([M+H]^+) or adducts with sodium ([M+Na]^+) or potassium ([M+K]^+) are commonly observed in positive ion mode.
-
Quadrupole (Q): The ions are then guided into a quadrupole, which can be operated as a mass filter or in RF-only mode to transmit a wide range of ions.[13]
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Time-of-Flight (TOF) Analyzer: The ions are accelerated into a field-free drift tube.[14] Ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector first. The precise time of flight is used to calculate the m/z of the ion with very high accuracy.[13]
Experimental Protocol
The following protocol provides a self-validating system for the accurate mass determination of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate.
Step 1: Sample Preparation
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Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
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Perform a serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[8]
-
Rationale: Formic acid is added to facilitate protonation of the analyte in positive ion mode. The low concentration minimizes the risk of detector saturation and ion suppression effects. It is critical to avoid non-volatile salts or buffers (e.g., phosphate, TRIS) as they can interfere with the ESI process and contaminate the instrument.[2]
Step 2: Instrument Setup and Calibration
-
Configure the ESI-Q-TOF mass spectrometer for operation in positive ion mode.
-
Calibrate the instrument using a well-characterized standard solution across the desired mass range. This ensures high mass accuracy.
-
Set the acquisition parameters:
-
Mass range: e.g., m/z 100-500
-
Capillary voltage: e.g., 3-4 kV
-
Source temperature: e.g., 100-150 °C
-
Data acquisition mode: High resolution
-
Step 3: Data Acquisition
-
Introduce the prepared sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum.
Step 4: Data Analysis
-
Examine the acquired spectrum for the molecular ion peaks. Given the presence of bromine, a characteristic isotopic doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is expected.
-
Identify the monoisotopic peak corresponding to the [M+H]⁺ adduct containing ⁷⁹Br. The expected m/z would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 u).
-
Expected m/z for [C12H13⁷⁹BrO5 + H]⁺ = 315.9949 + 1.007276 = 317.0022
-
Expected m/z for [C12H13⁸¹BrO5 + H]⁺ = 317.9929 + 1.007276 = 319.0002
-
-
Compare the experimentally measured m/z value with the theoretically calculated value. The mass accuracy, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.
Visualization of the Workflow
The logical flow of the experimental process can be visualized as follows:
Caption: Experimental workflow for accurate mass determination.
Conclusion
The precise determination of exact mass and molecular weight is a non-negotiable aspect of chemical and pharmaceutical research. This guide has detailed the theoretical underpinnings and a practical, robust experimental protocol for characterizing Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate. By leveraging the power of high-resolution mass spectrometry, researchers can confidently confirm the elemental composition of this molecule, providing a solid analytical foundation for further drug development activities. The self-validating nature of the described protocol, grounded in established scientific principles and best practices, ensures the generation of trustworthy and authoritative data.
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